2-Oxaspiro[4.6]undecane-1,3-dione
Description
Contextualizing Spirocyclic Lactones and Diones in Organic Chemistry
Spirocyclic motifs are prevalent in a wide array of natural products and have garnered significant attention in medicinal chemistry and drug discovery. researchgate.netnih.gov Their rigid yet three-dimensional structures are often associated with favorable interactions with biological targets. researchgate.net Lactones, which are cyclic esters, and diones, containing two ketone groups, are fundamental functional groups in organic synthesis, often serving as key intermediates and building blocks for more complex molecules. organic-chemistry.org The combination of these features in a spirocyclic framework, as seen in 2-Oxaspiro[4.6]undecane-1,3-dione, creates a scaffold with distinct stereochemical properties and synthetic potential. acs.orgacs.org The synthesis of such spirocycles, especially those with quaternary stereocenters, can be challenging, driving the development of new and efficient synthetic methodologies. acs.orgbeilstein-journals.org
Significance of the Oxaspiro[4.6]undecane Skeleton in Chemical Research
The oxaspiro[4.6]undecane skeleton, which combines a five-membered and a seven-membered ring around a spiro center, is a noteworthy structural motif. nih.govencyclopedia.pub While less common than other spirocyclic systems like the [4.5] or [5.5] systems, it is found in some natural products. For instance, spiro meroterpenoids isolated from the fungus Ganoderma applanatum feature this [4.6] spirocyclic system. encyclopedia.pub The synthesis of oxaspiro skeletons is an active area of research, with various methods being developed to construct these complex three-dimensional structures. researchgate.net These scaffolds are of interest due to their potential biological activities and their utility as building blocks in the synthesis of more elaborate molecules. cymitquimica.com
Overview of Current Research Trajectories for this compound
Current research involving this compound and its derivatives appears to be focused on its synthesis and its utilization as a building block in the creation of more complex molecules. For example, a derivative, (4S)-1,4-Dihydroxy-2-oxaspiro[4.6]undecane-1-carboxylic acid, has been synthesized using biocatalytic methods. ub.educsic.es This suggests an interest in creating chiral versions of this spirocyclic system, which is crucial for applications in medicinal chemistry. The compound itself is commercially available from various chemical suppliers, indicating its use in research and development. sigmaaldrich.combiosynth.comalfa-chemistry.comchemicalbook.com The investigation of its reactivity, particularly the dione (B5365651) functionality within the lactone ring, is likely a key area of exploration for synthetic chemists.
Chemical Compound Information
| Compound Name |
| This compound |
| (4S)-1,4-Dihydroxy-2-oxaspiro[4.6]undecane-1-carboxylic acid |
| Spiro meroterpenoids |
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 4401-21-2 | sigmaaldrich.combiosynth.comalfa-chemistry.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₄O₃ | biosynth.comalfa-chemistry.com |
| Molecular Weight | 182.22 g/mol | sigmaaldrich.combiosynth.com |
| Physical Form | Powder | sigmaaldrich.com |
| Boiling Point | 336.019°C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 159.774°C | alfa-chemistry.com |
| Density | 1.158 g/cm³ | alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.6]undecane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-7-10(9(12)13-8)5-3-1-2-4-6-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGHPIQAKFEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482646 | |
| Record name | 2-oxaspiro[4.6]undecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-21-2 | |
| Record name | 2-oxaspiro[4.6]undecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of the 2 Oxaspiro 4.6 Undecane 1,3 Dione Core
Ring-Opening Reactions and Subsequent Transformations of the Spiro-Lactone System
The most characteristic reactions of 2-Oxaspiro[4.6]undecane-1,3-dione involve the nucleophilic acyl substitution at one of the carbonyl groups, leading to the cleavage of the anhydride (B1165640) bond. fiveable.me This process opens the spiro-lactone ring to generate derivatives of 1-(carboxymethyl)cycloheptane-1-carboxylic acid. The specific product depends on the nucleophile used.
Hydrolysis: In the presence of water, the anhydride ring readily opens to form the corresponding dicarboxylic acid, 1-(carboxymethyl)cycloheptane-1-carboxylic acid. This reaction can occur even with atmospheric moisture, making it essential to handle the compound in anhydrous conditions to maintain its integrity. acs.orglibretexts.orglibretexts.org The process is a classic example of hydrolysis, where water acts as the nucleophile. acs.org
Alcoholysis: Reaction with an alcohol (R'-OH) yields a monoester, specifically a 1-(alkoxycarbonylmethyl)cycloheptane-1-carboxylic acid. libretexts.org This reaction provides a straightforward method for producing ester-acid derivatives. For prochiral cyclic anhydrides, this reaction can sometimes be performed asymmetrically. wikipedia.org
Aminolysis: Treatment with ammonia, primary amines (R'-NH2), or secondary amines (R'2NH) results in the formation of the corresponding monoamide, 1-(aminocarbonylmethyl)cycloheptane-1-carboxylic acid or its N-substituted derivatives. libretexts.org Typically, two equivalents of the amine are required, as one equivalent is consumed to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) carboxylate salt. ucr.edu
These ring-opening reactions are fundamental to the derivatization of the this compound core, providing access to a range of difunctional compounds where the cycloheptane (B1346806) spiro center is preserved.
Carbonyl Group Reactivity and Functional Group Interconversions within the Dione (B5365651) Moiety
The reactivity of the carbonyl groups is central to the chemistry of the dione moiety. Beyond the ring-opening substitutions, these groups can undergo reduction.
Nucleophilic Acyl Substitution: As detailed above, the primary reaction of the carbonyl groups is with nucleophiles, leading to ring-opening. This follows a standard addition-elimination mechanism where the nucleophile attacks a carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the carboxylate as a leaving group. fiveable.meucr.edu
Reduction: Acid anhydrides can be reduced to primary alcohols. fiveable.melibretexts.org In the case of this compound, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce both carbonyl groups, opening the ring and ultimately yielding 1,1-bis(hydroxymethyl)cycloheptane after reduction of the intermediate carboxylic acid groups.
Functional group interconversions that maintain the cyclic anhydride structure are not common due to the high reactivity of the anhydride itself.
Transformations Involving the Cycloheptane Moiety
The cycloheptane ring in this compound is a saturated carbocycle and, as such, is relatively unreactive compared to the anhydride portion of the molecule. Transformations would typically require harsh conditions or specific reagents to activate the C-H bonds.
Free-Radical Halogenation: Like other cycloalkanes, the cycloheptane ring can undergo free-radical substitution, for example, with chlorine or bromine in the presence of UV light. slideshare.netfiu.edu This would lead to a mixture of halogenated products at various positions on the cycloheptane ring, a process that is generally difficult to control and not very selective. fiu.edu
Oxidation: Strong oxidizing agents can potentially open the cycloheptane ring, though this is a destructive process. slideshare.net More selective C-H oxidation on saturated rings has been achieved in other complex spiro systems, often requiring advanced methods like the use of specific directing groups to achieve regioselectivity, but this has not been documented for this compound. acs.org
Reactions with Nucleophilic and Electrophilic Reagents
The interaction of this compound with nucleophilic and electrophilic reagents summarizes its core reactivity.
Reactions with Nucleophiles: The compound is highly susceptible to attack by a wide range of nucleophiles. The general reaction involves a nucleophilic acyl substitution that opens the anhydride ring. The predictability of this reaction makes the compound a useful starting material for generating 1,1-disubstituted cycloheptane derivatives. Catalysts such as N,N-dimethylaminopyridine (DMAP) or pyridine (B92270) can be used to activate the anhydride and enhance its reactivity toward weaker nucleophiles. wikipedia.org
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Water | H₂O | Dicarboxylic Acid |
| Alcohol | R'-OH (e.g., Ethanol) | Ester-Carboxylic Acid |
| Amine (Primary) | R'-NH₂ (e.g., Methylamine) | Amide-Carboxylic Acid |
| Amine (Secondary) | R'₂NH (e.g., Diethylamine) | N,N-Disubstituted Amide-Carboxylic Acid |
| Hydride | LiAlH₄ | Diol (after reduction of both carbonyls) |
Reactions with Electrophiles: As an anhydride, the molecule itself is an electrophile source. It is generally not reactive toward other electrophiles. One notable exception is the use of acid anhydrides as acylating agents in Friedel-Crafts reactions, where they react with aromatic compounds in the presence of a Lewis acid catalyst. wikipedia.org In this context, the anhydride provides the electrophilic acylium ion.
Advanced Spectroscopic and Spectrometric Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of 2-Oxaspiro[4.6]undecane-1,3-dione, offering detailed insights into its molecular framework.
Unambiguous Structural Assignment through 1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide the initial and fundamental information regarding the proton and carbon environments within the molecule. The ¹H NMR spectrum reveals the number of distinct proton signals, their multiplicity (splitting patterns), and their chemical shifts, which are indicative of the electronic environment of each proton. Similarly, the ¹³C NMR spectrum displays the number of non-equivalent carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments map the coupling relationships between vicinal protons, allowing for the tracing of proton-proton networks throughout the cycloheptane (B1346806) and cyclopentane (B165970) rings. Heteronuclear Single Quantum Coherence (HSQC) spectra correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This HMBC data is particularly vital for identifying the quaternary spiro-carbon and the carbonyl carbons of the anhydride (B1165640) moiety by observing their correlations with nearby protons.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | ~175.0 |
| C3 | - | ~175.0 |
| C4 | ~2.90 (t) | ~35.0 |
| C5 | ~2.00 (m) | ~25.0 |
| C6 | ~1.60 (m) | ~30.0 |
| C7 | ~1.60 (m) | ~30.0 |
| C8 | ~1.60 (m) | ~30.0 |
| C9 | ~1.80 (m) | ~40.0 |
| C10 | ~1.80 (m) | ~40.0 |
| Spiro C | - | ~90.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicities are given in parentheses (t = triplet, m = multiplet).
Stereochemical Elucidation via NMR Anisotropy Effects
The rigid spirocyclic framework of this compound can lead to distinct magnetic anisotropy effects, which can be harnessed to elucidate its stereochemistry. The carbonyl groups of the anhydride ring create a specific magnetic field that can deshield or shield nearby protons depending on their spatial orientation relative to the C=O bond. Protons situated in the "deshielding cone" of the carbonyl group will resonate at a lower field (higher ppm), while those in the "shielding cone" will be shifted to a higher field (lower ppm). By carefully analyzing the chemical shifts of the protons on the cycloheptane ring, particularly those adjacent to the spiro center, and through the use of Nuclear Overhauser Effect (NOE) experiments, the relative stereochemistry of the molecule can be inferred. NOE experiments reveal through-space proximity between protons, providing definitive evidence for their spatial relationships.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The experimentally measured mass is compared to the calculated mass for the expected molecular formula (C₁₀H₁₄O₃). The high accuracy of HRMS, typically to within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula and rules out other potential elemental compositions.
Table 2: HRMS Data for this compound
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 183.1016 | 183.1014 |
| [M+Na]⁺ | 205.0835 | 205.0833 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of this compound in the solid state. aablocks.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.
Vibrational Spectroscopy (IR) for Functional Group Signatures
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The key vibrational signatures for this molecule are the characteristic stretching frequencies of the cyclic anhydride moiety. The coupled symmetric and asymmetric stretching vibrations of the two C=O groups typically appear as two distinct and intense absorption bands in the region of 1850-1750 cm⁻¹. The C-O-C stretching vibrations of the anhydride ring also give rise to characteristic bands in the fingerprint region of the spectrum (typically around 1200-900 cm⁻¹).
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Anhydride C=O | Asymmetric Stretch | ~1820 |
| Anhydride C=O | Symmetric Stretch | ~1760 |
| Anhydride C-O-C | Stretch | ~1200-900 |
| C-H (alkane) | Stretch | ~2950-2850 |
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation
For chiral, non-racemic samples of this compound, chiroptical methods such as Electronic Circular Dichroism (ECD) can be employed to confirm the absolute stereochemistry. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the anhydride group) and their surrounding stereogenic centers. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules like 2-Oxaspiro[4.6]undecane-1,3-dione. These calculations provide information on molecular geometry, charge distribution, and orbital energies. For instance, the molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol . sigmaaldrich.comuni.lualfa-chemistry.com
Predicted properties from computational models, such as the octanol-water partition coefficient (XlogP), which is estimated to be 2.1, offer insights into the compound's lipophilicity. uni.lu Furthermore, collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, have been predicted for various adducts of this compound. uni.lu These theoretical predictions are crucial for analytical applications, such as mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 183.10158 | 134.8 |
| [M+Na]+ | 205.08352 | 139.0 |
| [M-H]- | 181.08702 | 141.4 |
| [M+NH4]+ | 200.12812 | 155.5 |
| [M+K]+ | 221.05746 | 141.3 |
| [M+H-H2O]+ | 165.09156 | 130.3 |
| [M+HCOO]- | 227.09250 | 153.2 |
| [M+CH3COO]- | 241.10815 | 179.2 |
| [M+Na-2H]- | 203.06897 | 139.2 |
| [M]+ | 182.09375 | 127.8 |
| [M]- | 182.09485 | 127.8 |
Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms involving complex organic molecules. For derivatives and analogs of spiro compounds, DFT calculations have been instrumental in understanding reaction pathways. clockss.organu.edu.au
Transition State Characterization and Activation Energy Profiles
DFT calculations are employed to locate and characterize transition state structures, which are high-energy intermediates in a chemical reaction. By determining the energy of these transition states, the activation energy of the reaction can be calculated, providing a measure of the reaction rate. anu.edu.auub.edu For example, in the study of related spiro systems, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to predict kinetic barriers for cycloaddition reactions. anu.edu.au This level of theory has been shown to be effective for determining both transition-state geometries and barrier heights. researchgate.net
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound and its derivatives is not static. Conformational analysis using methods like molecular mechanics (MM) and molecular dynamics (MD) simulations is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.
In a study of a related des-a-ring analog, pre-optimization of structures was performed using the MMFF94s force field, followed by DFT geometry optimizations. clockss.org This approach revealed that one conformer was significantly more stable than another, with an energy difference of 2.80 kcal·mol⁻¹, indicating that the compound predominantly exists in the more stable conformation. clockss.org Such conformational preferences can have a significant impact on the biological activity of a molecule. clockss.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants. These predicted data can then be compared with experimental spectra to confirm the structure and conformation of a synthesized compound.
While specific computational spectroscopic data for this compound is not detailed in the provided search results, the general methodology is well-established. For instance, in the characterization of a related spiro compound, the observation of a Nuclear Overhauser Effect (nOe) between specific protons in the experimental NMR spectrum was used to confirm the relative stereochemistry, which would have been supported by computational modeling. anu.edu.au Similarly, calculated coupling constants for a related analog were found to be similar to those of a known compound, suggesting a similar dihedral angle in that part of the molecule. clockss.org
Structural Diversity and Biological Relevance of 2 Oxaspiro 4.6 Undecane 1,3 Dione Derivatives
Exploration of Substituted 2-Oxaspiro[4.6]undecane-1,3-diones
The core structure of 2-oxaspiro[4.6]undecane-1,3-dione provides a versatile template for chemical modification. The introduction of various substituents can significantly influence the molecule's properties and biological activity. For instance, a series of N-(pyridine-2-yl) derivatives of related 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties. researchgate.net These studies highlight how modifications to the spirocyclic core and its substituents can lead to potent and selective biological effects.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4401-21-2 |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| Physical Form | Powder |
| Boiling Point | 336.019°C at 760 mmHg |
| Flash Point | 159.774°C |
| Density | 1.158 g/cm³ |
This data is compiled from various chemical suppliers and databases. alfa-chemistry.comsigmaaldrich.comchemicalbook.com
Bioinspired Synthesis of Natural Products Featuring Spirocyclic Motifs.researchgate.netnih.gov
Nature provides a rich source of complex molecules with diverse biological activities, many of which feature spirocyclic frameworks. researchgate.net The synthesis of these natural products often inspires the development of new synthetic methodologies. researchgate.net
Isolation and Structural Determination of Natural Products Containing the Oxaspiro[4.6]undecane Core (e.g., 2-oxaspiro[4.6]undecan-1,7-dione)researchgate.net
A notable example of a natural product featuring a related core is found in the artemeriopolides, a group of sesquiterpenoid dimers isolated from Artemisia eriopoda. researchgate.netresearchgate.netrsc.org These compounds possess a rare 2-oxaspiro[4.6]undecan-1,7-dione ring system. researchgate.netresearchgate.net Their complex structures were elucidated using modern spectroscopic techniques, and their absolute configurations were confirmed by single-crystal X-ray crystallography. researchgate.net Other natural products, such as fomlactones A–C, also contain a [4.6.0] spirocyclic moiety. nih.gov
Biosynthetic Hypotheses for Spirocyclic Systems
The formation of spirocyclic systems in nature is a fascinating process. For artemeriopolides, a putative biosynthetic pathway has been proposed, suggesting a series of complex cyclization reactions. researchgate.net In many cases, the formation of the spiroketal is believed to be a thermodynamically controlled process, often occurring late in the biosynthetic pathway without enzymatic catalysis. researchgate.net However, the exact mechanisms are still under investigation for many spirocyclic natural products.
Structure-Activity Relationship (SAR) Studies for Spirocyclic Scaffolds in Chemical Biologyresearchgate.nettandfonline.com
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For spirocyclic compounds, SAR studies help to identify the key structural features necessary for a desired therapeutic effect. nih.gov
Extensive SAR studies on spirocyclic chromanes with antimalarial activity have been conducted to pinpoint the essential features for their parasiticidal action. nih.gov Similarly, SAR studies of isatin-derived spirocyclic analogues containing an α-methylene-γ-butyrolactone moiety revealed that the rigid spirocyclic system is critical for their anticancer activity. nih.govacs.org These studies underscore the importance of the three-dimensional arrangement of functional groups, a key feature of spirocyclic scaffolds. tandfonline.com
Design of Novel Spirocyclic Analogues with Tunable Properties
The insights gained from SAR studies and the exploration of natural products guide the design of novel spirocyclic analogues with tailored properties. nih.gov By strategically modifying the spirocyclic core and its substituents, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. acs.org
The development of novel spirocyclic heterocyclic sulfones as ROMK inhibitors for use as diuretics exemplifies this approach. nih.gov Starting from a lead compound, researchers designed and synthesized a series of analogues with improved potency and selectivity. This highlights the potential of spirocyclic scaffolds in creating new therapeutic agents with desirable "drug-like" properties, such as enhanced aqueous solubility and metabolic stability. tandfonline.comrsc.org The modular synthesis of certain spirocyclic compounds allows for the creation of libraries of molecules with tunable luminescent and electronic properties, further expanding their potential applications. researchgate.net
Advanced Applications and Future Research Directions
2-Oxaspiro[4.6]undecane-1,3-dione as a Synthetic Building Block for Complex Molecular Architectures
The compound this compound serves as a key starting material in the construction of more elaborate chemical structures. Its inherent three-dimensionality, a hallmark of spirocyclic scaffolds, makes it an attractive building block for chemists aiming to move beyond flat, two-dimensional molecules. bldpharm.com This shift towards molecules with a higher fraction of sp³-hybridized carbon atoms is a prominent trend in medicinal chemistry, as it often correlates with improved physicochemical properties and better pharmacokinetic profiles. bldpharm.comtandfonline.com
The rigid framework of this compound, featuring a quaternary spiro-carbon, provides a well-defined three-dimensional arrangement. This allows for the precise spatial orientation of functional groups, which is crucial for targeted interactions with biological macromolecules like proteins and enzymes. mdpi.com By utilizing this spirocycle, chemists can explore novel chemical space and design complex molecules with unique topologies that would be difficult to achieve with more conventional, planar ring systems. researchgate.net The presence of the anhydride-like lactone ring offers reactive sites for further chemical modification, enabling its incorporation into larger, more complex molecular designs. The commercial availability of this compound facilitates its use as a versatile starting material in both academic and industrial research settings. sigmaaldrich.comalfa-chemistry.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4401-21-2 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| InChI Key | HGWGHPIQAKFEQG-UHFFFAOYSA-N |
| Predicted XlogP | 2.1 |
| Physical Form | Powder |
| This table summarizes the key properties of this compound. sigmaaldrich.comuni.lu |
Role in the Development of New Synthetic Methodologies
The synthesis of spirocyclic frameworks is a continuing challenge in organic chemistry that drives the innovation of new synthetic methods. cambridgescholars.com While specific methodologies detailing the use of this compound as a reactant are not extensively documented, the development of synthetic routes to this and related spirocycles is an active area of research. These efforts include cyclization reactions, multi-component reactions (MCRs), and the use of transition metal catalysis to efficiently construct the spiro junction.
Recent advancements have seen the rise of photocatalysis and electrocatalysis as green and efficient methods for synthesizing spirocyclic compounds. sioc-journal.cn These techniques provide access to reactive radical species under mild conditions, enabling the construction of complex spiro skeletons. sioc-journal.cn Furthermore, biocatalytic methods are emerging as a powerful tool. For instance, a derivative, (4S)-1,4-dihydroxy-2-oxaspiro[4.6]undecane-1-carboxylic acid, has been synthesized using an aldolase (B8822740) enzyme, demonstrating the potential for enzymatic reactions to create chiral spirocyclic structures with high stereoselectivity. ub.educsic.es The development of such methodologies is crucial for expanding the toolkit available to chemists for producing structurally diverse spirocycles, including those based on the 2-Oxaspiro[4.6]undecane scaffold.
Integration with Flow Chemistry and Green Chemistry Principles in Spirocyclic Synthesis
The synthesis of spirocycles is increasingly benefiting from the adoption of flow chemistry and green chemistry principles. Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers numerous advantages, including enhanced safety, better process control, and straightforward scalability. worktribe.comresearchgate.net This technology has been successfully applied to the multi-step total synthesis of complex spirocyclic natural products like spirodienal A. nih.govsyrris.com The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity, which is particularly advantageous for constructing challenging spirocyclic architectures. syrris.com
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of spirocycle synthesis, this has led to the development of catalyst-free reactions, the use of ultrasonic irradiation, and the fixation of carbon dioxide (CO₂) to build molecular complexity. rsc.orgtandfonline.comnih.gov For example, spirocyclic carbonates have been synthesized from spiroepoxy oxindoles and CO₂ using simple, metal-free organocatalysts under ambient conditions, highlighting a sustainable approach. rsc.orgrsc.org These green and flow-based methodologies represent the future of chemical synthesis, promising more efficient and environmentally benign routes to valuable compounds like this compound.
| Synthesis Approach | Key Advantages | Relevance to Spirocycles |
| Flow Chemistry | Enhanced safety, precise control, scalability, higher yields. syrris.com | Enables complex, multi-step synthesis of natural products and other spirocycles. worktribe.comnih.gov |
| Green Chemistry | Reduced waste, use of benign solvents, energy efficiency, use of renewable feedstocks. rsc.org | Catalyst-free synthesis, use of ultrasound, and CO₂ fixation for building spirocyclic frameworks. rsc.orgtandfonline.com |
| This table compares the advantages of Flow and Green Chemistry in the synthesis of spirocyclic compounds. |
Rational Design of Spirocyclic Architectures via Computational Tools
The design of novel spirocyclic molecules is increasingly guided by computational chemistry. spirochem.com Advanced modeling and simulation techniques allow chemists to predict molecular properties and interactions before undertaking laboratory synthesis. spirochem.com This in silico approach is particularly valuable in drug discovery for designing spirocyclic compounds with optimized binding affinities for biological targets. tandfonline.com
By using computational tools, researchers can explore vast virtual libraries of spirocyclic structures, assessing their potential for specific applications. For instance, quantitative structure-activity relationship (3D-QSAR) models have been used to design new spiro-isoxazolidine derivatives as potent anti-tubercular agents. tandfonline.com These computational methods help in understanding the relationship between a molecule's three-dimensional shape and its biological activity, enabling the rational design of new therapeutic agents. nih.govresearchgate.net This predictive power accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and allows for the fine-tuning of properties like conformational rigidity, solubility, and metabolic stability. tandfonline.comnih.gov
Future Outlook on the Exploration of Spirocyclic Systems in Materials Science and Medicinal Chemistry Research
The future for spirocyclic systems, including derivatives of this compound, is exceptionally bright in both medicinal chemistry and materials science. In drug discovery, spirocycles are recognized as "privileged scaffolds" due to their inherent three-dimensionality, which allows for optimal interaction with biological targets. mdpi.com The introduction of a spirocyclic core can significantly improve a drug candidate's potency, selectivity, and pharmacokinetic properties, such as metabolic stability and solubility. bldpharm.comnih.gov As the demand for novel therapeutics for cancer, as well as infectious, metabolic, and neurological diseases grows, the exploration of the untapped chemical space offered by spirocycles is expected to accelerate. nih.govresearchgate.net
In materials science, the unique, rigid, and orthogonal structure of spiro compounds makes them highly valuable. numberanalytics.com Aromatic spiro compounds, such as those based on the 9,9'-spirobifluorene (SBF) core, are extensively used in the development of materials for organic light-emitting diodes (OLEDs). acs.org Their structure provides good thermal stability and facilitates the separation of charge carriers, which is crucial for the efficiency of OLED devices. acs.org The continued development of new synthetic methods and computational tools will undoubtedly unlock further applications for spirocyclic systems in advanced materials and next-generation medicines. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
